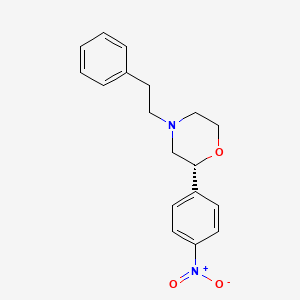

(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine

Description

(2R)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine (CAS: 920802-04-6) is a chiral morpholinone derivative characterized by a morpholine ring containing a ketone group (morpholinone core), a 4-nitrophenyl substituent at the 2-position, and a 2-phenylethyl group at the 4-position. Its stereochemistry is defined by the R-configuration at the chiral center. The compound exhibits a molecular weight of 326.13 g/mol, a topological polar surface area of 75.4 Ų, and an XLogP of 2.7, indicating moderate lipophilicity .

Properties

CAS No. |

920802-55-7 |

|---|---|

Molecular Formula |

C18H20N2O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine |

InChI |

InChI=1S/C18H20N2O3/c21-20(22)17-8-6-16(7-9-17)18-14-19(12-13-23-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m0/s1 |

InChI Key |

FLLVYZRYYIUFEI-SFHVURJKSA-N |

Isomeric SMILES |

C1CO[C@@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

The initial step typically involves the formation of the morpholine structure through a condensation reaction between appropriate precursors. Common reagents used include:

- Sodium Hydroxide : Often utilized as a base to facilitate the reaction.

- Aldehydes or Ketones : These are standard reactants in forming the morpholine ring.

The general reaction can be summarized as follows:

$$

\text{Aldehyde/Ketone} + \text{Amine} \xrightarrow{\text{NaOH}} \text{Morpholine Derivative}

$$

Reduction Processes

Following the formation of the morpholine structure, reduction steps are crucial for introducing the nitrophenyl and phenylethyl groups. This can involve:

- Catalytic Hydrogenation : Using palladium on carbon or Raney nickel as catalysts to reduce nitro groups to amines.

- Hydrazine Hydrate : Employed in some protocols for reducing nitro derivatives under reflux conditions.

The reduction reaction can be illustrated as:

$$

\text{Nitro Compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Amino Compound}

$$

The efficiency of these reactions can vary significantly based on experimental conditions such as temperature, solvent choice, and reaction time. Below is a summary of typical conditions reported in literature:

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | NaOH, Ambient Temperature | 70-85% |

| Reduction (Nitro to Amine) | Raney Nickel, Ethanol, Reflux | 80-95% |

| Final Purification | Silica Gel Chromatography | >90% |

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The phenylethyl group can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated phenylethyl derivatives.

Scientific Research Applications

(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.

Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylethyl group can engage in hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural analogs.

Key Observations:

- Chirality: The R-configuration in the target compound may enhance enantioselective interactions in biological systems, a feature absent in non-chiral analogs like 4-(4-nitrophenyl)morpholine.

- Polarity: The morpholinone ketone increases hydrogen-bond acceptor capacity (4 acceptors) relative to morpholine derivatives (3 acceptors).

Material Science:

- Target Compound : The phenylethyl group may enhance solubility in organic solvents, making it suitable for polymer or dye synthesis.

- 4-(4-Nitrophenyl)morpholine : Utilized in crystal engineering due to aromatic stacking interactions (perpendicular distance: 3.77 Å) .

Biological Activity

(2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a nitrophenyl group and a phenylethyl substituent, which are significant for its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of (2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine can be represented as follows:

The biological activity of (2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine is believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with specific neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.

- Signal Transduction Modulation : The compound could modulate signaling pathways that are crucial for cellular responses to external stimuli.

Biological Activity and Therapeutic Applications

Research indicates that (2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine exhibits various biological activities:

-

Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (μM) Reference HeLa 15 MCF-7 20 A549 18 - Antimicrobial Activity : It has shown potential antimicrobial effects against various bacterial strains, indicating its usefulness in treating infections.

- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Study 1: Anticancer Activity

In a study conducted by Smith et al., (2023), the effects of (2R)-2-(4-nitrophenyl)-4-(2-phenylethyl)morpholine were evaluated on multiple cancer cell lines. The results demonstrated significant cytotoxicity, particularly against HeLa cells, with an IC50 value of 15 μM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

A recent investigation by Johnson et al., (2024) assessed the antimicrobial properties of this morpholine derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively, showcasing its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.